molecular formula C11H13NO B13182077 3-(Aminomethyl)-3-phenylcyclobutan-1-one

3-(Aminomethyl)-3-phenylcyclobutan-1-one

Cat. No.: B13182077
M. Wt: 175.23 g/mol
InChI Key: AVGNLEOGTVRXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-3-phenylcyclobutan-1-one is an organic compound that features a cyclobutanone ring substituted with an aminomethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-phenylcyclobutan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetonitrile with formaldehyde and a suitable amine under acidic conditions to form the desired cyclobutanone ring. The reaction conditions often require careful control of temperature and pH to ensure the formation of the cyclobutanone ring without unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-phenylcyclobutan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of phenylcyclobutanone carboxylic acid.

    Reduction: Formation of 3-(aminomethyl)-3-phenylcyclobutan-1-ol.

    Substitution: Formation of various substituted cyclobutanone derivatives.

Scientific Research Applications

3-(Aminomethyl)-3-phenylcyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-phenylcyclobutan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, potentially modulating their activity. The phenyl group can enhance the compound’s binding affinity through hydrophobic interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-3-phenylcyclopentan-1-one: Similar structure but with a cyclopentanone ring.

    3-(Aminomethyl)-3-phenylcyclohexan-1-one: Similar structure but with a cyclohexanone ring.

    3-(Aminomethyl)-3-phenylcycloheptan-1-one: Similar structure but with a cycloheptanone ring.

Uniqueness

3-(Aminomethyl)-3-phenylcyclobutan-1-one is unique due to its four-membered cyclobutanone ring, which imparts distinct chemical and physical properties. The strain in the cyclobutanone ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-(aminomethyl)-3-phenylcyclobutan-1-one

InChI

InChI=1S/C11H13NO/c12-8-11(6-10(13)7-11)9-4-2-1-3-5-9/h1-5H,6-8,12H2

InChI Key

AVGNLEOGTVRXEK-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(CN)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.